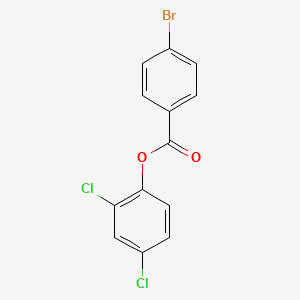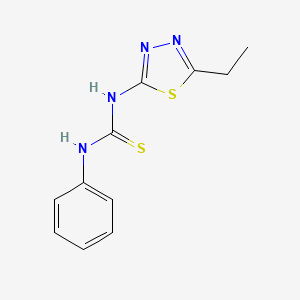![molecular formula C20H24F2N2O3 B5619990 2-allyl-9-[3-(difluoromethoxy)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5619990.png)
2-allyl-9-[3-(difluoromethoxy)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives is achieved through various chemical reactions, including Michael addition of lithium enolates to tetrasubstituted olefins, and spirocyclization of pyridine substrates. These methods enable the introduction of various substituents, enhancing the compound's structural diversity and potential applications (Yang et al., 2008). Another approach involves the annulation of primary amines with resin-bound bismesylates, facilitated by microwave-assisted solid-phase synthesis (Macleod et al., 2006).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by their spirocyclic nature, which includes a cyclohexanone unit that often prefers a chair conformation. This structural feature is crucial for the compound's biological activity and interaction with biological targets. Single-crystal X-ray studies and NMR techniques are commonly used to elucidate their detailed molecular structure (Islam et al., 2017).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including aminomethylation, which leads to the formation of new spiroheterocyclic derivatives with potential biological activity. These reactions enable the functionalization of the spirocyclic core, offering a versatile platform for the development of compounds with tailored properties (Khrustaleva et al., 2018).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and substituents. These properties are critical for their formulation and application in various fields. Detailed studies on the crystal structure and thermodynamic properties provide insights into the stability and behavior of these compounds under different conditions (Zeng et al., 2021).
properties
IUPAC Name |
9-[3-(difluoromethoxy)benzoyl]-2-prop-2-enyl-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N2O3/c1-2-10-24-14-20(7-6-17(24)25)8-11-23(12-9-20)18(26)15-4-3-5-16(13-15)27-19(21)22/h2-5,13,19H,1,6-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYYFPGOECDSDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC2(CCC1=O)CCN(CC2)C(=O)C3=CC(=CC=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-9-[3-(difluoromethoxy)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S*,5R*)-6-(cyclopropylmethyl)-3-[1-(4-fluoro-2-methylphenyl)piperidin-4-yl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5619921.png)
![3-{2-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5619925.png)
![5-methyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5619932.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5619940.png)
![5,5-dimethyl-3-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-oxazolidine-2,4-dione](/img/structure/B5619948.png)
![1-(4-methoxy-3-{[(4-methyl-2-quinolinyl)thio]methyl}phenyl)ethanone](/img/structure/B5619950.png)
![(3R*,4S*)-1-[4-(diethylamino)benzoyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5619956.png)
![(1S*,5R*)-3-(cyclobutylcarbonyl)-N-(2-fluorophenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5619963.png)
![N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5619966.png)
![3-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B5619967.png)

![N-benzyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5619979.png)
![1-(5-{[(1S*,5R*)-3-(4-methoxybenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5619999.png)